molecular formula C14H20N4O4 B10917303 2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B10917303
M. Wt: 308.33 g/mol
InChI Key: ZFIUTISUNPNCGM-UHFFFAOYSA-N
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Description

2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane carboxylic acid core with a pyrazole ring and an aminocarbonyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then functionalized with an aminocarbonyl group through a nucleophilic substitution reaction.

The cyclohexane carboxylic acid core is prepared separately, often through the hydrogenation of benzene derivatives. The final step involves coupling the pyrazole derivative with the cyclohexane carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for hydrogenation steps and employing continuous flow reactors for the coupling reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the cyclohexane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides, followed by nucleophiles like amines or alcohols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[3-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
  • 2-({[3-(AMINOCARBONYL)-1-PROPYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

Uniqueness

Compared to similar compounds, 2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has a unique ethyl group on the pyrazole ring, which can influence its binding affinity and specificity towards molecular targets. This structural variation can result in different biological activities and applications.

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

2-[(3-carbamoyl-1-ethylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H20N4O4/c1-2-18-7-10(11(17-18)12(15)19)16-13(20)8-5-3-4-6-9(8)14(21)22/h7-9H,2-6H2,1H3,(H2,15,19)(H,16,20)(H,21,22)

InChI Key

ZFIUTISUNPNCGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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